molecular formula C21H24N6O2 B11236323 1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea

1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B11236323
M. Wt: 392.5 g/mol
InChI Key: IYHLWFXGVAYRRB-UHFFFAOYSA-N
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Description

1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)phenyl isocyanate with 3-methoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H24N6O2/c1-14-12-19(27(2)3)26-20(22-14)23-15-8-10-16(11-9-15)24-21(28)25-17-6-5-7-18(13-17)29-4/h5-13H,1-4H3,(H,22,23,26)(H2,24,25,28)

InChI Key

IYHLWFXGVAYRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)N(C)C

Origin of Product

United States

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